molecular formula C13H15NO3S B13372782 [(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid

[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid

Katalognummer: B13372782
Molekulargewicht: 265.33 g/mol
InChI-Schlüssel: CJQYLIIBVCWGFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid is a compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a sulfanyl group attached to the acetic acid moiety, along with a 3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl group. Isoindoline derivatives are known for their diverse biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-oxo-2-propyl-2,3-dihydro-1H-isoindole with a suitable sulfanyl acetic acid derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .

Wirkmechanismus

The mechanism of action of [(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (5-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid: .

    2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid: .

    2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione: .

Uniqueness

[(3-oxo-2-propyl-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]acetic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H15NO3S

Molekulargewicht

265.33 g/mol

IUPAC-Name

2-[(3-oxo-2-propyl-1H-isoindol-1-yl)sulfanyl]acetic acid

InChI

InChI=1S/C13H15NO3S/c1-2-7-14-12(17)9-5-3-4-6-10(9)13(14)18-8-11(15)16/h3-6,13H,2,7-8H2,1H3,(H,15,16)

InChI-Schlüssel

CJQYLIIBVCWGFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(C2=CC=CC=C2C1=O)SCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.